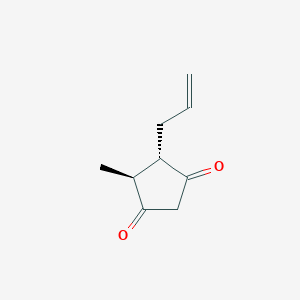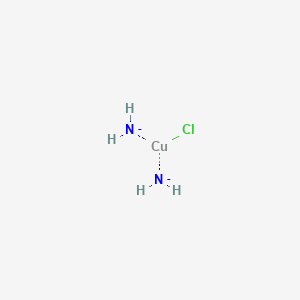
Azanide;chlorocopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide;chlorocopper is a compound that consists of azanide (NH₂⁻) and chlorocopper (CuCl). Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Chlorocopper refers to copper(I) chloride (CuCl), a compound that is often used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanide;chlorocopper can be synthesized through the reaction of copper(I) chloride with azanide ions. One common method involves the reaction of copper(I) chloride with sodium amide (NaNH₂) in anhydrous conditions. The reaction can be represented as follows: [ \text{CuCl} + \text{NaNH}_2 \rightarrow \text{Cu(NH}_2\text{)} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(I) chloride is reacted with a source of azanide ions under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ions .
Analyse Des Réactions Chimiques
Types of Reactions
Azanide;chlorocopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The azanide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amides can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) chloride (CuCl₂) and water (H₂O).
Reduction: Elemental copper (Cu) and ammonia (NH₃).
Substitution: Various substituted copper compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Azanide;chlorocopper has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of various copper-based catalysts and materials
Mécanisme D'action
The mechanism of action of azanide;chlorocopper involves the interaction of the azanide ion with various molecular targets. The azanide ion can act as a nucleophile, attacking electrophilic centers in organic molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium amide (NaNH₂): Similar to azanide;chlorocopper but contains sodium instead of copper.
Potassium amide (KNH₂): Another similar compound with potassium instead of copper.
Lithium amide (LiNH₂): Contains lithium instead of copper.
Uniqueness
This compound is unique due to the presence of both azanide and copper ions. The copper ion provides additional redox capabilities, making it useful in a wider range of chemical reactions compared to other amides. Additionally, the presence of copper can enhance the antimicrobial properties of the compound, making it valuable in biological and medical applications .
Propriétés
Numéro CAS |
79008-47-2 |
|---|---|
Formule moléculaire |
ClCuH4N2-2 |
Poids moléculaire |
131.04 g/mol |
Nom IUPAC |
azanide;chlorocopper |
InChI |
InChI=1S/ClH.Cu.2H2N/h1H;;2*1H2/q;+1;2*-1/p-1 |
Clé InChI |
GMFCZNIYHXSAJU-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].Cl[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




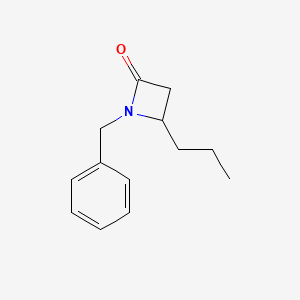
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)


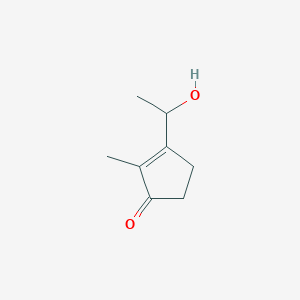
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
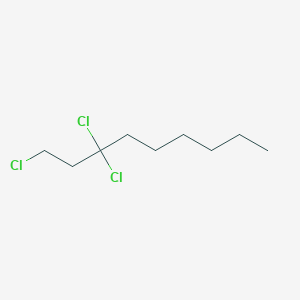
phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
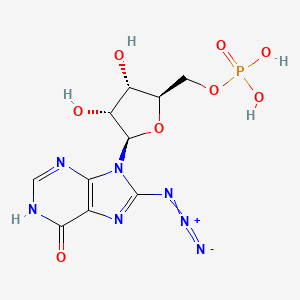
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
